(E)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide
Description
This compound is a benzothiazole-pyrazole hybrid featuring a conjugated (E)-configured imine linkage. The benzo[d]thiazole moiety is substituted with a 2-methoxyethyl group at position 3, while the pyrazole ring is methylated at position 1 and functionalized with a carboxamide group at position 3. The (E)-configuration ensures spatial alignment of substituents, influencing molecular recognition and binding affinity.
Properties
IUPAC Name |
N-[3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2S/c1-18-12(7-8-16-18)14(20)17-15-19(9-10-21-2)11-5-3-4-6-13(11)22-15/h3-8H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYZVBGZPLDHZIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)N=C2N(C3=CC=CC=C3S2)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide is a member of the pyrazole family, which has gained attention due to its diverse biological activities. This article explores the pharmacological properties, synthesis methods, and potential therapeutic applications of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 422.54 g/mol. Its structure features a benzo[d]thiazole moiety linked to a pyrazole ring, which is known for conferring various biological activities.
1. Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, compounds structurally similar to (E)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide have been tested in carrageenan-induced rat paw edema models. These studies have shown that certain derivatives can reduce inflammation significantly, comparable to established anti-inflammatory drugs like ibuprofen .
2. Antimicrobial Activity
Studies have demonstrated that pyrazole derivatives possess antimicrobial properties against various bacterial strains. For example, compounds derived from the pyrazole framework were screened against Mycobacterium tuberculosis and showed promising results, with some achieving inhibition rates comparable to standard antibiotics . The specific activity of (E)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide in this regard remains to be fully elucidated.
3. Anticancer Potential
The benzo[d]thiazole and pyrazole moieties are often associated with anticancer activity. Compounds containing these structures have been reported to inhibit cancer cell proliferation in various in vitro studies, suggesting potential applications in cancer therapy . Further studies are required to assess the efficacy of (E)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide against specific cancer types.
Synthesis Methods
The synthesis of (E)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions:
- Formation of the Benzo[d]thiazole Ring : This can be achieved by cyclization reactions involving 2-aminothiophenol and appropriate aldehydes.
- Introduction of the Pyrazole Moiety : Pyrazoles can be synthesized through reactions involving hydrazines and suitable carbonyl compounds.
- Carboxamide Formation : The final step generally involves acylation reactions to introduce the carboxamide functional group.
Case Studies
Several studies have investigated the biological activities of related compounds:
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of benzothiazole-pyrazole carboxamide derivatives. Below is a detailed comparison with structurally analogous compounds from the literature:
Table 1: Structural and Functional Comparison
Key Findings
Structural Flexibility vs. Carboxamide vs. Carbohydrazide: The carboxamide group in the target compound may confer stronger hydrogen-bonding interactions with biological targets (e.g., kinases) compared to carbohydrazides, which are more prone to hydrolysis .
Electron-Donating vs. In contrast, chlorothiophene (electron-withdrawing) in may increase electrophilicity, favoring covalent binding .
Biological Implications :
- Compounds with thiophene/furan heterocycles (e.g., ) exhibit broader antimicrobial activity, whereas benzothiazole derivatives (e.g., target compound, ) are prioritized for neurological targets due to their structural mimicry of neurotransmitters .
Computational Similarity Analysis: Using Tanimoto coefficients (Morgan fingerprints), the target compound shares ~70% similarity with (neuroprotective analog) and ~50% with (antifungal analog), aligning with the "similar property principle" . Activity cliffs may arise from minor substituent changes (e.g., hydroxyphenyl in vs. methoxyethyl in the target compound) .
Q & A
Q. What are the key considerations for optimizing the synthesis of (E)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide to maximize yield and purity?
- Methodological Answer : Synthesis optimization requires precise control of:
- Temperature : Reactions often proceed at 60–80°C to balance reaction rate and side-product formation.
- Solvent Choice : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilic substitution efficiency .
- Reaction Time : Extended stirring (12–24 hrs) ensures completion of multi-step cyclization .
- Monitoring : Thin-layer chromatography (TLC) or HPLC tracks intermediate formation .
Example Reaction Table :
| Reaction Step | Reagents/Conditions | Key Observations |
|---|---|---|
| Thiazole Formation | α-Haloketones, thiourea | Acidic conditions yield higher regioselectivity |
| Pyrazole Coupling | Carbodiimide coupling agents | Dry ether minimizes hydrolysis |
Q. Which spectroscopic techniques are most reliable for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : and NMR identify proton environments (e.g., methoxyethyl protons at δ 3.2–3.5 ppm) and confirm stereochemistry .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] peak at 351.85 g/mol) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) .
Advanced Research Questions
Q. How can reaction mechanisms for nucleophilic substitution at the benzo[d]thiazole core be elucidated?
- Methodological Answer :
- Kinetic Studies : Monitor reaction rates under varying pH and nucleophile concentrations. For example, substitution with amines follows an SAr mechanism, requiring deprotonation by a base (e.g., NaOH) .
- Isotopic Labeling : Use -labeled water to track oxygen incorporation in hydrolysis byproducts .
- Computational Modeling : DFT calculations predict transition states and regioselectivity for substituent addition .
Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer effects)?
- Methodological Answer :
- Dose-Response Studies : Test compound efficacy across concentrations (1–100 µM) to identify threshold effects .
- Target-Specific Assays : Use kinase profiling or bacterial strain panels to isolate mechanisms (e.g., DNA intercalation vs. enzyme inhibition) .
- Structural Analogs : Compare activity of derivatives (e.g., fluorobenzyl or methylthio variants) to pinpoint functional group contributions .
Q. How can computational methods predict interactions between this compound and biological targets (e.g., kinases)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to ATP-binding pockets (e.g., EGFR kinase). Key interactions include H-bonding with pyrazole carboxamide and hydrophobic contacts with the thiazole ring .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with IC values from in vitro assays .
Data Contradiction Analysis
Q. How should researchers address discrepancies in synthetic yields reported across studies?
- Methodological Answer :
- Systematic Screening : Use Design of Experiments (DoE) to test solvent (DMF vs. THF), temperature (40–100°C), and catalyst (e.g., DMAP) combinations .
- Byproduct Identification : LC-MS/MS characterizes side products (e.g., hydrolyzed carboxamide) to refine reaction conditions .
- Cross-Validation : Reproduce protocols from independent studies (e.g., vs. 6) and compare spectroscopic data .
Experimental Design Recommendations
Q. What in vitro assays are suitable for preliminary evaluation of anticancer activity?
- Methodological Answer :
- Cell Viability Assays : MTT or resazurin-based assays on cancer cell lines (e.g., MCF-7, A549) with EC determination .
- Apoptosis Markers : Flow cytometry for Annexin V/PI staining to quantify apoptotic cells .
- Cellular Uptake : Fluorescent tagging (e.g., BODIPY) to track compound localization via confocal microscopy .
Structural and Functional Insights
Q. How does the methoxyethyl group influence the compound’s physicochemical properties?
- Methodological Answer :
- LogP Calculation : The methoxyethyl chain increases hydrophilicity (predicted LogP = 2.1 vs. 3.5 for non-substituted analogs) .
- Solubility Testing : Measure solubility in PBS (pH 7.4) and DMSO to guide formulation .
- Hydrogen Bonding : IR spectroscopy identifies O–H stretching (3300 cm) in hydrated forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
